8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a piperidine ring fused to a 1,4-dioxane moiety, with a 3-bromophenyl substituent at the 8-position. This structure confers rigidity and stereochemical stability, making it a valuable intermediate in medicinal chemistry. The compound is synthesized via palladium-catalyzed cross-coupling between brominated aryl precursors (e.g., 2-(3-bromophenyl)-1H-indole) and 1,4-dioxa-8-azaspiro[4.5]decane under nitrogen atmosphere, using K₃PO₄ as a base and CyJohnPhos/Pd₂dba₃ as catalysts . Its primary applications include serving as a precursor in the development of enzyme inhibitors (e.g., p97 ATPase) and radiolabeled ligands for tumor imaging .
Properties
IUPAC Name |
8-(3-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKBUICXAPRWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3-bromophenyl derivatives with appropriate spirocyclic precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency . The reaction conditions often involve palladium catalysts and boron reagents, with the reaction being carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized spiro compounds.
Scientific Research Applications
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of receptor agonists and antagonists.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spiro linkage provides structural rigidity that enhances binding affinity. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The spirocyclic core of 1,4-dioxa-8-azaspiro[4.5]decane allows diverse functionalization. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity: The 3-bromophenyl group increases logP compared to non-halogenated analogs. Sulfonyl derivatives (logP ~1.5–2.0) are more polar due to the sulfone group .
- Solubility : The spirocyclic core reduces aqueous solubility, but carboxylic acid derivatives (e.g., 11b) exhibit improved solubility via ionization .
- Conformational Rigidity : The spiro architecture restricts rotational freedom, enhancing binding specificity to targets like p97 ATPase .
Biological Activity
Overview
8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound notable for its complex structure, which integrates a bromophenyl group with a dioxane and azaspirodecane framework. This unique configuration contributes to its biological activity, particularly in medicinal chemistry and biological studies.
- Molecular Formula : C13H16BrNO2
- Molecular Weight : 298.18 g/mol
- CAS Number : 1057281-16-9
The biological activity of this compound primarily involves its interaction with specific molecular targets, notably the Fatty Acid-Binding Protein 4 (FABP4). FABP4 plays a crucial role in lipid metabolism and is implicated in various metabolic disorders. The compound's bromophenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing its binding affinity to target sites, thereby modulating enzyme or receptor activity .
Target Interactions
- Fatty Acid-Binding Protein 4 (FABP4) :
- The compound has been identified as a significant inhibitor of FABP4, which is linked to obesity and diabetes.
- σ1 Receptor Ligands :
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various derivatives of the compound on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | HCT-116 | 10.5 | More potent than doxorubicin |
| This compound | MCF-7 | 12.0 | Comparable to doxorubicin |
| This compound | A549 | 9.0 | More potent than doxorubicin |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Study on Anticancer Activity
In a comparative study involving multiple compounds derived from the spiro framework, researchers assessed their effects on human cancer cells including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that several derivatives exhibited enhanced anticancer activity compared to standard treatments like doxorubicin and 5-fluorouracil .
Mechanistic Insights
The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and inhibition of cell proliferation pathways. The structural rigidity provided by the spiro linkage is believed to enhance binding to critical targets involved in cell cycle regulation and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane?
- Methodology : The compound is typically synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. For example, a reported protocol involves reacting 2-(3-bromophenyl)-5-fluoro-1H-indole with 1,4-dioxa-8-azaspiro[4.5]decane in deoxygenated dioxane, using K₃PO₄ as a base, CyJohnPhos as a ligand, and Pd₂(dba)₃ as a catalyst at 120°C for 12 hours . Post-synthetic deprotection (e.g., acid hydrolysis) may follow to yield intermediates like 1-(3-substituted-phenyl)piperidin-4-one.
Q. How is the structural integrity of this spirocyclic compound validated?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR data for similar spiro compounds (e.g., 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane) show characteristic peaks at δ 3.7–3.9 ppm for dioxolane protons and δ 1.4–2.1 ppm for spirocyclic carbons . HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺) with deviations < 2 ppm from theoretical values .
Q. What are the key structural features influencing its reactivity?
- Methodology : The spirocyclic framework (1,4-dioxa-8-azaspiro[4.5]decane) imposes steric constraints and electronic effects. The bromophenyl group at position 8 enhances electrophilicity, facilitating cross-coupling reactions. Computational studies (e.g., DFT) can model steric hindrance and electron density distribution, while experimental kinetics (e.g., Hammett plots) quantify substituent effects .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodology : Systematic optimization includes:
- Catalyst screening : Pd(OAc)₂ vs. Pd₂(dba)₃, with ligands like XPhos or CyJohnPhos .
- Solvent effects : Polar aprotic solvents (dioxane, DMF) vs. nonpolar solvents (toluene).
- Temperature gradients : Reactions at 80–120°C to balance kinetics and decomposition .
- Base selection : K₃PO₄ (highly basic) vs. Cs₂CO₃ (milder) to avoid side reactions.
Q. What contradictions exist in reported spectral data for this compound class?
- Methodology : Discrepancies in ¹³C NMR shifts (e.g., spiro carbons at δ 65–70 ppm vs. δ 72–75 ppm) may arise from solvent polarity or crystallinity. Cross-validation with X-ray crystallography (for solid-state structures) and variable-temperature NMR can resolve ambiguities .
Q. What role does the spirocyclic core play in biological activity (e.g., sigma-1 receptor binding)?
- Methodology : The 1,4-dioxa-8-azaspiro[4.5]decane scaffold reduces lipophilicity, enhancing blood-brain barrier penetration. Radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) exhibit high sigma-1 receptor affinity (Kᵢ < 10 nM) in PET imaging studies, validated via competitive binding assays using [³H]pentazocine .
Q. How can mechanistic studies elucidate the compound’s role in photophysical applications?
- Methodology : Ultrafast spectroscopy (e.g., transient absorption) measures excited-state dynamics. For example, 8-(4’-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrates second-harmonic generation (SHG) efficiency due to non-centrosymmetric crystal packing, validated via Kurtz-Perry powder tests .
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the dioxolane oxygen.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
